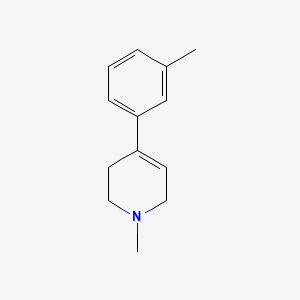
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is a heterocyclic organic compound with a complex structure It is a derivative of pyridine, which is a basic nitrogen-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methyl-4-(3-methylphenyl)pyridinium salts using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridinium salts.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Pyridinium salts.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine, which is beneficial in the treatment of Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons is crucial for its neuroprotective effects .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A simpler derivative with similar structural features.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Nicotine: Another pyridine derivative with significant biological activity.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target certain molecular pathways makes it a valuable compound in scientific research and potential therapeutic applications .
属性
CAS 编号 |
69675-07-6 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-methyl-4-(3-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-6,10H,7-9H2,1-2H3 |
InChI 键 |
NGAHSUYKMIBETE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
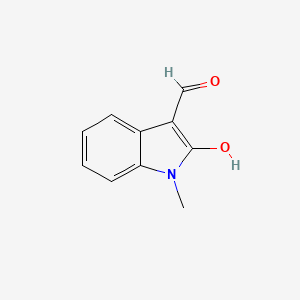
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
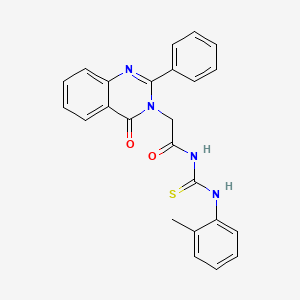
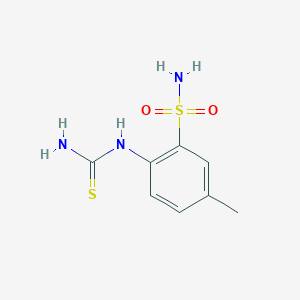
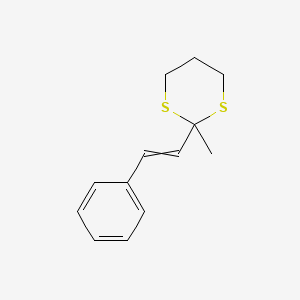
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
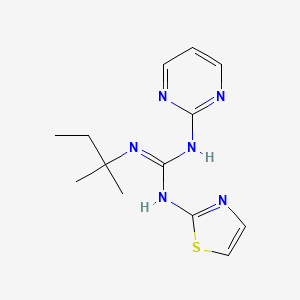
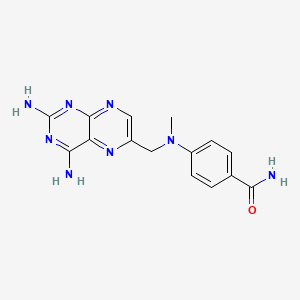
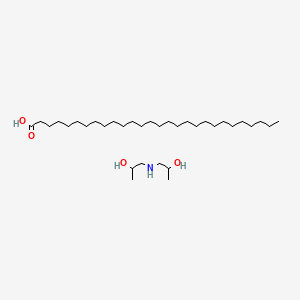
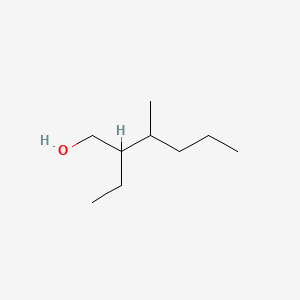
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

